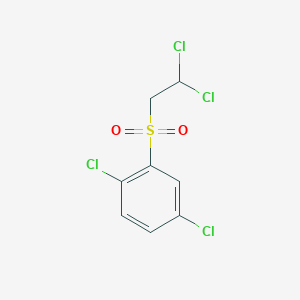
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene is a chlorinated aromatic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a sulfonyl group attached to a dichloroethane moiety. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial processes.
Vorbereitungsmethoden
The synthesis of 1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of benzene derivatives using ferric chloride as a catalyst . The reaction conditions must be carefully controlled to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring. Industrial production methods often employ large-scale chlorination processes with stringent safety measures due to the reactive nature of the materials involved .
Analyse Chemischer Reaktionen
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions: Typical reagents include halogens, strong acids, and bases, with reaction conditions varying based on the desired product.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group enhances its reactivity, allowing it to participate in various chemical pathways. The molecular targets and pathways involved depend on the specific application, with ongoing research aimed at elucidating these mechanisms in greater detail .
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene can be compared with other chlorinated benzene derivatives, such as:
1,4-Dichlorobenzene: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1,2-Dichloroethane: A simpler chlorinated compound used primarily as a solvent and intermediate in chemical synthesis.
1,4-Dichlorobenzene sulfonic acid: Contains a sulfonic acid group instead of the sulfonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combined chlorinated and sulfonyl functionalities, which impart distinct reactivity and versatility in various chemical processes.
Eigenschaften
CAS-Nummer |
66333-56-0 |
|---|---|
Molekularformel |
C8H6Cl4O2S |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
1,4-dichloro-2-(2,2-dichloroethylsulfonyl)benzene |
InChI |
InChI=1S/C8H6Cl4O2S/c9-5-1-2-6(10)7(3-5)15(13,14)4-8(11)12/h1-3,8H,4H2 |
InChI-Schlüssel |
WFKOJTSROBNQDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CC(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















